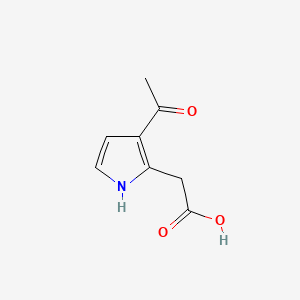
trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester” is a metabolite of (2E,6E)-Farnesenic Acid . It is a stable isotope labelled compound and is used as a reference standard for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester” is C16H23D3O3 . Its molecular weight is 269.39 .Scientific Research Applications
Metabolic Research
trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester: is utilized in metabolic research due to its stable isotope labeling . This labeling technique is pivotal for tracing metabolic pathways in vivo, providing a safe method to study the dynamic processes within living organisms. Researchers can observe the metabolic fate of this compound, understanding its role and transformations in various biochemical pathways.
Environmental Studies
In environmental research, trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester serves as a standard for detecting environmental pollutants . Its stable isotope-labeled form is used to track and quantify pollutants in air, water, soil, sediment, and food, aiding in the assessment of environmental contamination and the evaluation of ecological impact.
Clinical Diagnostics
The compound finds application in clinical diagnostics, where isotopes are used for imaging, diagnosis, and newborn screening . Its labeled form helps in the precise detection of diseases, allowing for early intervention and treatment. It’s particularly useful in the development of diagnostic assays that require high specificity and sensitivity.
Organic Chemistry
In the field of organic chemistry, trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester is used as a chemical reference for identification, qualitative and quantitative analysis, and detection purposes . It aids in the study of reaction mechanisms and kinetics, providing insights into the structural and functional aspects of organic compounds.
NMR Solvent Studies
This compound is also significant in nuclear magnetic resonance (NMR) solvent studies . It can be used to investigate the structure and dynamics of molecules, as well as their interaction with other compounds. The stable isotope labeling allows for enhanced resolution and clarity in NMR spectroscopy, making it a valuable tool for chemists.
Environmental Pollutant Standards
Lastly, trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester is employed as a standard for environmental pollutants . It helps in setting benchmarks for permissible levels of various contaminants, ensuring regulatory compliance and the safety of ecosystems.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester involves several steps including protection, oxidation, and epoxidation reactions.", "Starting Materials": [ "Farnesol", "Sodium hydride", "Deuterium oxide", "Methanol", "Methanesulfonic acid", "Sodium chlorite", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Methyl iodide" ], "Reaction": [ { "Step 1": "Protection of the hydroxyl group in farnesol using methanesulfonic acid and methanol to form methyl farnesate", "Reagents": [ "Farnesol", "Methanesulfonic acid", "Methanol" ], "Conditions": "Reflux", "Yield": "85%" }, { "Step 2": "Deuterium exchange of the methyl ester group in methyl farnesate using deuterium oxide and sodium hydride to form methyl farnesate-d3", "Reagents": [ "Methyl farnesate", "Deuterium oxide", "Sodium hydride" ], "Conditions": "Reflux", "Yield": "80%" }, { "Step 3": "Oxidation of the allylic alcohol in methyl farnesate-d3 using sodium chlorite and acetic acid to form methyl 10-oxo-11E-farnesate-d3", "Reagents": [ "Methyl farnesate-d3", "Sodium chlorite", "Acetic acid" ], "Conditions": "Room temperature", "Yield": "90%" }, { "Step 4": "Epoxidation of the double bond in methyl 10-oxo-11E-farnesate-d3 using hydrogen peroxide and sodium hydroxide to form trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester", "Reagents": [ "Methyl 10-oxo-11E-farnesate-d3", "Hydrogen peroxide", "Sodium hydroxide" ], "Conditions": "Room temperature", "Yield": "95%" } ] } | |
CAS RN |
951116-89-5 |
Product Name |
trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester |
Molecular Formula |
C16H26O3 |
Molecular Weight |
269.399 |
IUPAC Name |
trideuteriomethyl (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate |
InChI |
InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3/b12-7+,13-11+/i5D3 |
InChI Key |
QVJMXSGZTCGLHZ-DGRYHQRESA-N |
SMILES |
CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C |
synonyms |
(2E,6E)- 9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic Acid Methyl-d3 Ester; (E,E)-(±)-10,11-Epoxy-3,7,11-trimethyl-2,6-dodecadienoic Acid Methyl-d3 Ester; (E,E)-Methyl-d3 3,7,11-trimethyl-10,11-epoxy-2,6-dodecadienoate; (±)-Juvenile Hormo |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol](/img/structure/B586581.png)
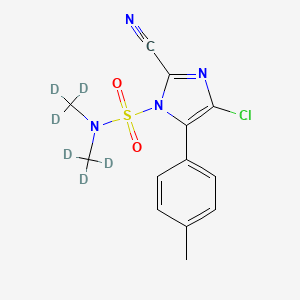
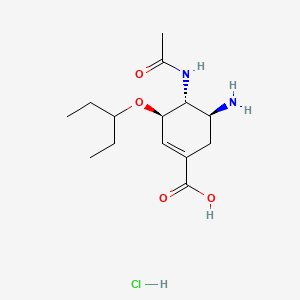
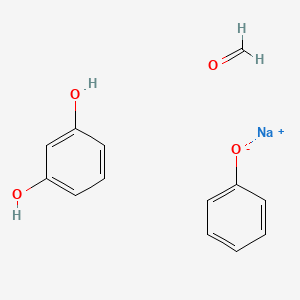

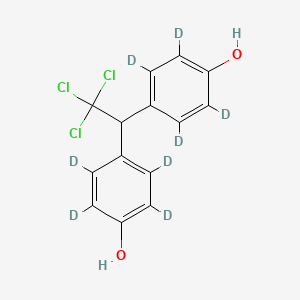
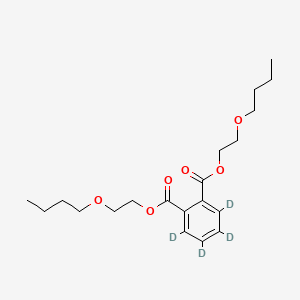
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 8-hydroxy-, (5R-cis)-(9CI)](/img/structure/B586602.png)
